molecular formula C9H10N2O2 B14049607 7-Nitro-2,3-dihydro-1H-inden-4-amine

7-Nitro-2,3-dihydro-1H-inden-4-amine

Cat. No.: B14049607
M. Wt: 178.19 g/mol
InChI Key: RDAREKBESFETSL-UHFFFAOYSA-N
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Description

7-Nitro-2,3-dihydro-1H-inden-4-amine (CAS 860722-19-6) is a nitro-substituted dihydroindenamine derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . The compound features a fused, rigid bicyclic indane scaffold with an electron-withdrawing nitro group and an nucleophilic amine group, offering complementary reactivity for further functionalization and the development of more complex bioactive molecules . Indane-based scaffolds are of significant interest in medicinal chemistry. Research on analogous structures highlights their potential value in neuroscience, with some compounds acting as potent negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGlus), which are key targets for central nervous system disorders . Furthermore, related β-lactam derivatives synthesized from indane cores have demonstrated potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (CA) isoenzymes, suggesting potential research applications in areas such as Alzheimer's disease . The well-defined chemical properties and stability of this nitro-amine intermediate facilitate controlled modifications, making it a valuable compound for target-oriented synthesis in pharmaceutical and agrochemical research, as well as in materials science for the development of novel carbon-based materials . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-nitro-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-8-4-5-9(11(12)13)7-3-1-2-6(7)8/h4-5H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAREKBESFETSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Nitration

Patent EP3247693A1 describes a synthetic route for indanamine derivatives involving Friedel-Crafts acylation, nitration, and subsequent amination. For instance:

  • Friedel-Crafts acylation of indanol with acetyl chloride in dichloromethane (DCM) and aluminum chloride (AlCl₃) at 0°C forms the acylated intermediate.
  • Nitration with mixed acids (H₂SO₄/HNO₃) at 60–70°C introduces the nitro group.
  • Hydrolysis and amination with ammonia or benzylamine yield the target amine.
    This method’s regioselectivity depends on the acyl group’s positioning, suggesting that modifying the acylation site could favor 7-nitro formation.

Reductive Amination of Nitro-Indanones

Synthesis of 7-Nitro-2,3-dihydro-1H-inden-1-one

The ketone precursor 7-nitro-2,3-dihydro-1H-inden-1-one can be synthesized via nitration of 2,3-dihydro-1H-inden-1-one. Nitration with fuming nitric acid in acetic anhydride at 25°C achieves moderate yields (40–50%), with regioselectivity influenced by the electron-withdrawing ketone group.

Reductive Amination

The ketone is then converted to the amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol under reflux (12 h, 60°C) affords the primary amine. This method offers a yield of 65–70%, though competing reduction of the nitro group necessitates careful stoichiometry.

Catalytic Methods for Direct C–H Functionalization

Organocatalyzed Nitration

Recent advances in organocatalysis enable direct C–H nitration. For example, chiral phosphoric acids catalyze the enantioselective nitration of indene derivatives via electrophilic aromatic substitution . While demonstrated for 4,7-dihydroindoles, this approach could be adapted for 2,3-dihydro-1H-inden-4-amine by tuning the catalyst’s steric and electronic properties.

Transition Metal-Catalyzed Amination

Palladium-catalyzed C–H amination using Pd(OAc)₂ and directing groups (e.g., pyridinyl) introduces the amine functionality post-nitration. A reported protocol for analogous compounds achieves 80% yield with 95% regioselectivity, though applicability to the 7-nitro isomer remains untested.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Regioselectivity Limitations
Directed Nitration Acylation → Nitration → Amination 37–62 Moderate Multi-step, protecting groups
Reductive Amination Nitration → Reductive Amination 40–70 High Nitro reduction side reactions
Organocatalysis Direct C–H Nitration/Amination 85–98 High Catalyst optimization needed

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors, as described in EP3247693A1, enhance safety and efficiency for nitration and amination steps. For example, a pilot-scale process using mixed acid nitration in a flow reactor achieves 85% conversion with reduced hazardous intermediate handling.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-indanones.

    Reduction: Reduction of the nitro group can yield 7-amino-2,3-dihydro-1H-inden-4-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Nitro-indanones.

    Reduction: 7-Amino-2,3-dihydro-1H-inden-4-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Nitro-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Nitro-2,3-dihydro-1H-inden-4-amine involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent type and position significantly influence the physicochemical and biological properties of dihydroinden-4-amine derivatives. Below is a comparative analysis:

Table 1: Key Properties of 7-Nitro-2,3-dihydro-1H-inden-4-amine and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Findings
This compound Not available C₉H₁₀N₂O₂ 178.19 -NO₂ (position 7) Potential fluorescent probes (inferred)
2,3-Dihydro-1H-inden-4-amine 32202-61-2 C₉H₁₁N 133.19 -NH₂ (position 4) Parent compound; synthetic intermediate
7-Chloro-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine Not available C₁₂H₁₅ClN 208.71 -Cl (position 7), cyclopropyl NLRP3 inflammasome inhibitor intermediate
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine 2260959-53-1 C₉H₉BrFN 234.08 -Br (position 5), -F (position 7) Pharmaceutical intermediate
4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride 857283-62-6 C₉H₁₁ClN₂O₂ 214.65 -NO₂ (position 4), -HCl Isomeric variant; pharmacological studies
Key Observations:
  • Electronic Effects : The nitro group is electron-withdrawing, reducing the basicity of the amine compared to alkyl-substituted derivatives (e.g., 5-methyl or cyclopropyl analogs) . This property may enhance stability in acidic environments.
  • Lipophilicity : Halogenated derivatives (e.g., bromo, chloro, fluoro) exhibit increased lipophilicity, improving membrane permeability and bioavailability .
  • Fluorescence Potential: Nitrobenzoxadiazolyl (NBD) analogs, such as 2-NBDG, are widely used in glucose uptake assays due to their fluorescent properties .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structure and purity of 7-Nitro-2,3-dihydro-1H-inden-4-amine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy can identify functional groups like nitro (-NO₂) and amine (-NH₂). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with standardized reference materials (e.g., NIST databases) should verify purity . For analogs like 4-Aminoindan (CAS 32202-61-2), similar protocols apply, with adjustments for nitro-group interactions .

Q. How should researchers design preliminary experiments to synthesize this compound?

  • Methodological Answer : Begin with small-scale reactions using nitration protocols on 2,3-dihydro-1H-inden-4-amine precursors. Optimize conditions (temperature, solvent, stoichiometry) via factorial design (e.g., 2² factorial experiments) to isolate variables affecting yield . Include control groups to compare traditional vs. novel methods, as seen in quasi-experimental designs . Monitor intermediates with Thin-Layer Chromatography (TLC) and adjust catalysts (e.g., HNO₃/H₂SO₄ systems) iteratively.

Q. What safety protocols are critical when handling nitro-substituted indenamines like this compound?

  • Methodological Answer : Prioritize explosion-proof equipment due to nitro-group instability. Use fume hoods for aerosol protection and conduct hazard assessments using Safety Data Sheets (SDS) from authoritative sources like NIST. For analogs, protocols include emergency response drills for spills (neutralization with inert adsorbents) and strict PPE (gloves, goggles) compliance .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) model electronic properties and reaction pathways. Molecular dynamics (MD) software (e.g., GROMACS) simulates solvent effects and thermal stability. Validate predictions with experimental data (e.g., Differential Scanning Calorimetry for decomposition profiles) .

Q. What interdisciplinary approaches enhance the design of novel derivatives of this compound?

  • Methodological Answer : Integrate cheminformatics (e.g., QSAR models) with high-throughput screening (HTS) to identify bioactive derivatives. Institutions like ICReDD combine computational, synthetic, and data-driven workflows to prioritize candidates for catalysis or medicinal applications .

Q. How can factorial design resolve conflicting data in optimizing reaction yields for this compound?

  • Methodological Answer : Apply full or fractional factorial designs to test interactions between variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ design (8 experiments) identifies significant factors causing yield discrepancies. Statistical tools (ANOVA, Pareto charts) isolate dominant variables, reducing experimental noise .

Q. What strategies reconcile contradictions between theoretical predictions and experimental results for this compound’s behavior?

  • Methodological Answer : Cross-validate computational models (e.g., transition state energies) with kinetic studies (e.g., Arrhenius plots). Use Bayesian statistics to quantify uncertainty in theoretical assumptions. Systematic reviews of prior studies (e.g., content analysis frameworks) identify methodological biases or gaps .

Q. How do structural modifications (e.g., substituent position) affect the physicochemical properties of this compound?

  • Methodological Answer : Compare analogs (e.g., 4-Aminoindan vs. 6-hydroxy derivatives) using Hammett plots to correlate substituent effects with acidity, solubility, or redox potentials. X-ray crystallography and Hirshfeld surface analysis reveal steric/electronic impacts on crystal packing .

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